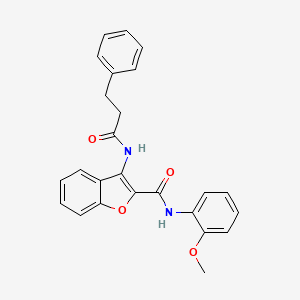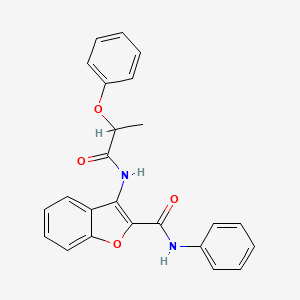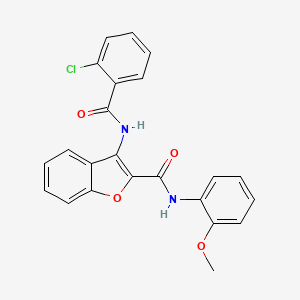
N-(2-methoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide (MPPBFC) is a synthetic molecule belonging to a family of compounds known as benzofurans. MPPBFC is a molecule of great interest to the scientific community due to its potential applications in a variety of fields, including organic synthesis, drug development, and biochemistry.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide has a wide range of applications in scientific research. It has been used as a substrate in organic synthesis reactions, as a ligand in coordination chemistry, and as a tool for studying enzyme kinetics. Additionally, it has been used in the synthesis of novel drugs and in the development of new drug delivery systems. N-(2-methoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide has also been used in the study of protein-protein interactions and in the investigation of the structure-activity relationships of bioactive compounds.
Wirkmechanismus
The mechanism of action of N-(2-methoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide is not fully understood. However, it is believed that the molecule may interact with proteins in the body and modulate their activity. Additionally, it may interact with cell membranes, altering their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-methoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide are not well understood. However, it has been shown to inhibit the growth of certain types of cancer cells in vitro, suggesting that it may have potential anti-cancer properties. Additionally, it has been shown to inhibit the activity of certain enzymes and to modulate the activity of certain signal transduction pathways, suggesting that it may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-methoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide in lab experiments is its high solubility in a variety of solvents, which makes it easy to work with. Additionally, it is relatively stable, making it suitable for long-term storage. However, it is important to note that N-(2-methoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide is not a naturally occurring molecule and therefore may have unpredictable effects on biological systems. Therefore, it is important to use caution when using N-(2-methoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide in lab experiments.
Zukünftige Richtungen
The potential applications of N-(2-methoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide are vast and the possibilities are numerous. Possible future directions include the development of novel drugs, the investigation of its potential anti-cancer properties, the study of its mechanism of action, and the exploration of its potential therapeutic applications. Additionally, further research could be conducted to investigate the effects of N-(2-methoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide on other biological systems, such as the immune system, and to explore its potential uses in drug delivery systems.
Synthesemethoden
N-(2-methoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide can be synthesized via a two-step process. The first step involves the reaction of 2-methoxyphenylboronic acid with 3-phenylpropanamide in the presence of a base such as sodium hydroxide. This reaction forms the intermediate, N-(2-methoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carbaldehyde. The final step involves the oxidation of the intermediate with a suitable oxidizing agent such as potassium permanganate, which yields the desired product, N-(2-methoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-3-(3-phenylpropanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-30-21-14-8-6-12-19(21)26-25(29)24-23(18-11-5-7-13-20(18)31-24)27-22(28)16-15-17-9-3-2-4-10-17/h2-14H,15-16H2,1H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHIJGVPVTWZSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(4-bromophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6489766.png)
![1,3-dimethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6489771.png)
![5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6489778.png)

![3-{[1,1'-biphenyl]-4-amido}-N-phenyl-1-benzofuran-2-carboxamide](/img/structure/B6489790.png)

![2-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2H-chromene-3-carboxamide](/img/structure/B6489808.png)

![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6489816.png)

![N-(2-methoxyphenyl)-3-[3-(trifluoromethyl)benzamido]-1-benzofuran-2-carboxamide](/img/structure/B6489826.png)
![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B6489838.png)

![N-(3-methoxyphenyl)-3-[(2Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]-1-benzofuran-2-carboxamide](/img/structure/B6489851.png)